![molecular formula C10H8ClNO3 B13659701 Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13659701.png)
Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate is a chemical compound with the molecular formula C10H8ClNO3 and a molecular weight of 225.63 g/mol. This compound belongs to the isoxazole family, which is known for its significant biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions .
Méthodes De Préparation
The synthesis of Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate typically involves the cycloaddition reaction of an alkyne with a nitrile oxide . This reaction is often catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
In industrial production, the synthesis may involve the reaction of 3-hydroxybenzoic acid with ethyl chloroformate in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions typically include the use of solvents like dry DMF and catalysts such as EDC·HCl .
Analyse Des Réactions Chimiques
Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound exhibits significant biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial properties.
Medicine: Isoxazole derivatives, including this compound, are being explored for their potential as therapeutic agents in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression . By inhibiting HDACs, these compounds can induce cell cycle arrest, apoptosis, and differentiation in cancer cells . Additionally, they may interact with other molecular targets, such as GABA receptors, to exert their biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate can be compared with other similar compounds, such as:
Sulfamethoxazole: An antibiotic with a similar isoxazole core structure.
Muscimol: A psychoactive compound that acts as a GABA receptor agonist.
Ibotenic acid: A neurotoxin and research tool used in neuroscience.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which may confer distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Propriétés
Formule moléculaire |
C10H8ClNO3 |
|---|---|
Poids moléculaire |
225.63 g/mol |
Nom IUPAC |
ethyl 6-chloro-2,1-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C10H8ClNO3/c1-2-14-10(13)9-7-4-3-6(11)5-8(7)12-15-9/h3-5H,2H2,1H3 |
Clé InChI |
IYCZCYOVDJWBAN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C=CC(=CC2=NO1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


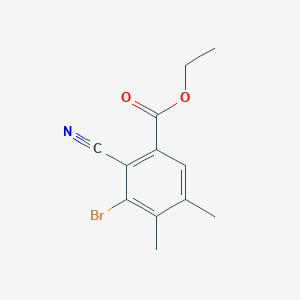
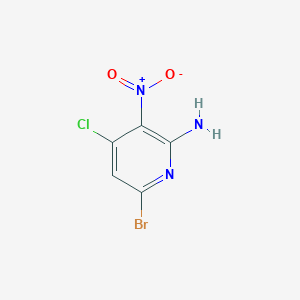
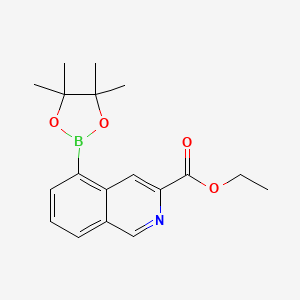
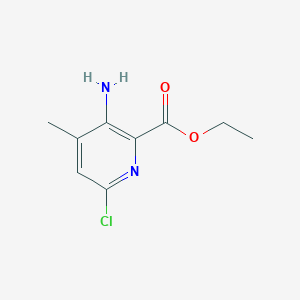
![Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13659638.png)
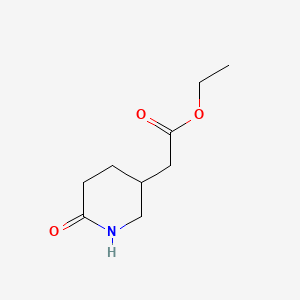
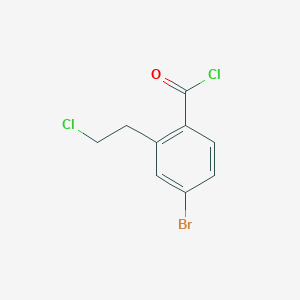

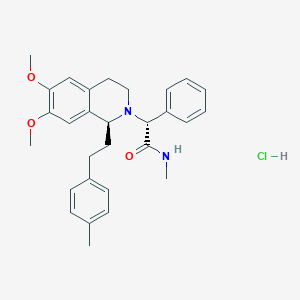
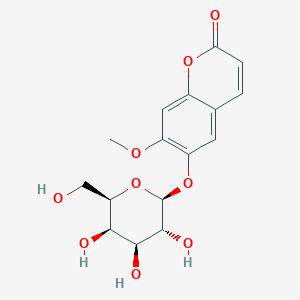
![5-Chlorothiazolo[4,5-d]pyrimidine](/img/structure/B13659676.png)
![6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13659679.png)
![Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13659687.png)
![Benzo[d]isothiazol-6-ylboronic acid](/img/structure/B13659691.png)
